Cas no 118013-66-4 (D-Alanine,N-[N-acetyl-4-O-[2-(acetylamino)-2-deoxy-b-D-glucopyranosyl]-1,6-anhydro-b-muramoyl]-L-alanyl-D-g-glutamyl-(6R)-6-carboxy-L-lysyl-)

D-Alanine,N-[N-acetyl-4-O-[2-(acetylamino)-2-deoxy-b-D-glucopyranosyl]-1,6-anhydro-b-muramoyl]-L-alanyl-D-g-glutamyl-(6R)-6-carboxy-L-lysyl- structure
118013-66-4 structure
Product Name:D-Alanine,N-[N-acetyl-4-O-[2-(acetylamino)-2-deoxy-b-D-glucopyranosyl]-1,6-anhydro-b-muramoyl]-L-alanyl-D-g-glutamyl-(6R)-6-carboxy-L-lysyl-
Numéro CAS:118013-66-4
Le MF:C37H59N7O20
Mégawatts:921.899271249771
CID:176251
PubChem ID:163626
Update Time:2025-04-19

D-Alanine,N-[N-acetyl-4-O-[2-(acetylamino)-2-deoxy-b-D-glucopyranosyl]-1,6-anhydro-b-muramoyl]-L-alanyl-D-g-glutamyl-(6R)-6-carboxy-L-lysyl- Propriétés chimiques et physiques

Nom et identifiant

    • D-Alanine,N-[N-acetyl-4-O-[2-(acetylamino)-2-deoxy-b-D-glucopyranosyl]-1,6-anhydro-b-muramoyl]-L-alanyl-D-g-glutamyl-(6R)-6-carboxy-L-lysyl-
    • (2R,6S)-6-[[(4R)-4-[[(2S)-2-[[(2R)-2-[[(1R,2S,3R,4R,5R)-4-acetamido-2-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]propanoyl]amino]p
    • D-Alanine,N-[N-acetyl-4-O-[2-(acetylamino)-2-deoxy-b-D-glucopyranosyl]-1,6-anhydro-b-muramoyl]...
    • D-Alanine,N-[N-acetyl-4-O-[2-(acetylamino)-2-deoxy-b-D-glucopyranosyl]-1,6-anhydro-b-muramoyl]-L-alanyl-D-g-glutamyl-(6R)-6-c
    • tracheal cytotoxin, Bordetella pertussis
    • (2S,5S,10R,13S,16R)-16-{[(1S,3R,4R,5S)-4-(acetylamino)-2-{[(2S,3R,4R,5S,6R)-3-(acetylamino)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]oxy}-6,8-dioxabicyclo[3.2.1]oct-3-yl]oxy}-5-[(4R)-4-amino-4-carboxybutyl]-10-carboxy-2,13-dimethyl-4,7,12,15-tetraoxo-3,6,11,14-tetraazaheptadecan-1-oic acid (non-preferred name)
    • (2R,5S,10R,13S,16R)-16-{[(1R,2S,3R,4R,5R)-4-(acetylamino)-2-{[(2S,3R,4R,5S,6R)-3-(acetylamino)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]oxy}-6,8-dioxabicyclo[3.2.1]oct-3-yl]oxy}-5-[(4R)-4-amino-4-carboxybutyl]-10-carboxy-2,13-dimethyl-4,7,12,15-tetraoxo-3,6,11,14-tetraazaheptadecan-1-oic acid (non-preferred name)
    • (2R,6S)-6-[[(4R)-4-[[(2S)-2-[[(2R)-2-[[(1R,2S,3R,4R,5R)-4-acetamido-2-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]propanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-2-amino-7-[[(1R)-1-carboxyethyl]amino]-7-oxoheptanoic acid
    • NS00073109
    • GLCNAC(BETA1-4)-MURNAC(1,6-ANHYDRO)-L-ALA-GAMMA-D-GLU-MESO-A2PM-D-ALA
    • N-[(2R)-2-{[(1R,2S,3R,4R,5R)-4-acetamido-2-(2-acetamido-2-deoxy-beta-D-glucopyranosyloxy)-6,8-dioxabicyclo[3.2.1]oct-3-yl]oxy}propanoyl]-L-alanyl-N-[(1S,5R)-5-amino-5-carboxy-1-{[(1R)-1-carboxyethyl]carbamoyl}pentyl]-D-glutamine
    • Tat-BP
    • Q27095473
    • 118013-66-4
    • D-Alanine, N-(N-acetyl-4-O-(2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)-1,6-anhydro-beta-muramoyl)-L-alanyl-D-gamma-glutamyl)-(6R)-6-carboxy-L-lysyl-
    • N-(N-acetyl-4-O-(2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)-1,6-anhydro-beta-muramoyl)-L-alanyl-D-gamma-glutamyl-(6R)-6-carboxy-L-lysyl-D-alanine
    • CHEBI:46763
    • PD006438
    • DTXSID90276530
    • 94102-64-4
    • 2-ACETAMIDO-2-DEOXY-BETA-D-GLUCOPYRANOSE(BETA1-4)-2-ACETAMIDO-1,6-ANHYDRO-3-O-[(R)-1-CARBOXYETHYL]-2-DEOXY-BETA-D-GLUCOPYRANOSE-L-ALANYL-GAMMA-D-GLUTAMYL-MESO-DIAMINOPIMELYL-D-ALANINE
    • DB04736
    • Piscine à noyau: 1S/C37H59N7O20/c1-13(30(51)44-20(35(58)59)9-10-23(48)43-19(8-6-7-18(38)34(56)57)32(53)40-14(2)33(54)55)39-31(52)15(3)61-29-25(42-17(5)47)36-60-12-22(63-36)28(29)64-37-24(41-16(4)46)27(50)26(49)21(11-45)62-37/h13-15,18-22,24-29,36-37,45,49-50H,6-12,38H2,1-5H3,(H,39,52)(H,40,53)(H,41,46)(H,42,47)(H,43,48)(H,44,51)(H,54,55)(H,56,57)(H,58,59)/t13-,14+,15+,18+,19-,20+,21+,22+,24+,25+,26+,27+,28+,29+,36+,37-/m0/s1
    • La clé Inchi: UPFMKPIBAIPLHT-RSJSDIDPSA-N
    • Sourire: O1[C@@H]2[C@@H]([C@H]([C@@H]([C@H]1CO2)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)NC(C)=O)O[C@@H](C(N[C@H](C(N[C@@H](C(=O)O)CCC(N[C@H](C(N[C@@H](C(=O)O)C)=O)CCC[C@H](C(=O)O)N)=O)=O)C)=O)C)NC(C)=O

Propriétés calculées

  • Qualité précise: 921.381
  • Masse isotopique unique: 921.381
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 13
  • Nombre de récepteurs de liaison hydrogène: 21
  • Comptage des atomes lourds: 64
  • Nombre de liaisons rotatives: 24
  • Complexité: 1710
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 16
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 419A^2
  • Le xlogp3: -7.6

Propriétés expérimentales

  • Dense: 1.49g/cm3
  • Point d'ébullition: 1400.2ºC at 760mmHg
  • Point d'éclair: 800.6ºC
  • Indice de réfraction: 1.602
Fournisseurs recommandés
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Jiangsu Xinsu New Materials Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Jiangsu Xinsu New Materials Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Xiamen PinR Bio-tech Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Jinta Yudi Pharmaceutical Technology Co., Ltd.